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molecular formula C13H9NO2 B8504041 5-(4-Acetylphenyl)furan-2-carbonitrile CAS No. 57667-07-9

5-(4-Acetylphenyl)furan-2-carbonitrile

Cat. No. B8504041
M. Wt: 211.22 g/mol
InChI Key: ALGQMMMXQGJZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03946049

Procedure details

5-(p-Acetylphenyl)-2-furonitrile 5-(p-Acetylphenyl)-2-furaldehyde (43 g, 0.2 mole) was dissolved in a mixture of 2.8 l of ethanol and 150 ml of dimethylformamide by warming on a steam bath with stirring. The slightly cloudy brown solution was cooled down to 35° and then 13.9 g (0.2 mole) of hydroxylamine hydrochloride in a minimum amount of water (50 ml) was added in about 5 minutes. The cloudy solution was allowed to stir at ambient temperature for 53/4 hours. After overnight standing, the reaction mixture was poured onto crushed ice. Light brown solid separated and was collected, washed with water and air dried. More solid separated from the filtrate and was also collected. The combined yield of the oxime was 43 g (93.5%). The solid was placed in 500 ml of acetic anhydride and heated at reflux for 4 hours. After cooling, the reaction mixture was poured onto crushed ice and allowed to hydrolyze gradually. The brown solid was collected, washed well with water and air dried to give 37.5 g of crude material. Recrystallization from 1.1 l of methylcyclohexane gave 22 g (52.5%) of 5-(p-acetylphenyl)-2-furonitrile.
Name
5-(p-Acetylphenyl)-2-furonitrile 5-(p-Acetylphenyl)-2-furaldehyde
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=CC(C2OC(C=O)=CC=2)=CC=1)(=O)C.[C:17]([C:20]1[CH:25]=[CH:24][C:23]([C:26]2[O:30][C:29]([C:31]#[N:32])=[CH:28][CH:27]=2)=[CH:22][CH:21]=1)(=[O:19])[CH3:18].Cl.NO.O>C(O)C.CN(C)C=O>[C:17]([C:20]1[CH:21]=[CH:22][C:23]([C:26]2[O:30][C:29]([C:31]#[N:32])=[CH:28][CH:27]=2)=[CH:24][CH:25]=1)(=[O:19])[CH3:18] |f:0.1,2.3|

Inputs

Step One
Name
5-(p-Acetylphenyl)-2-furonitrile 5-(p-Acetylphenyl)-2-furaldehyde
Quantity
43 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=CC=C(O1)C=O.C(C)(=O)C1=CC=C(C=C1)C1=CC=C(O1)C#N
Name
Quantity
2.8 L
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
The slightly cloudy brown solution was cooled down to 35°
STIRRING
Type
STIRRING
Details
to stir at ambient temperature for 53/4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
Light brown solid separated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
More solid separated from the filtrate
CUSTOM
Type
CUSTOM
Details
was also collected
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The brown solid was collected
WASH
Type
WASH
Details
washed well with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 37.5 g of crude material
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1.1 l of methylcyclohexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=CC=C(O1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 52.5%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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